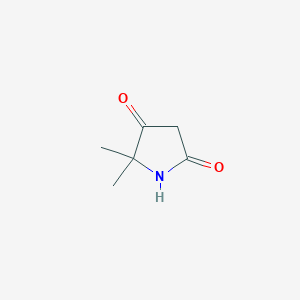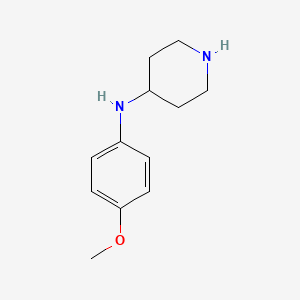
5,5-Dimethylpyrrolidine-2,4-dione
Descripción general
Descripción
5,5-Dimethylpyrrolidine-2,4-dione is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO2/c1-6(2)4(8)3-5(9)7-6/h3H2,1-2H3,(H,7,9) . This indicates that the molecule consists of a pyrrolidine ring with two methyl groups attached to one of the carbon atoms and a dione functional group attached to the ring .Physical And Chemical Properties Analysis
This compound has a melting point of 126-131°C . It is a powder in physical form .Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
- Thorium and Rare Earth Metals Detection : DMPD and its derivatives can be involved in analytical applications, such as the spectrophotometric determination of thorium and rare earth metals. Amin and Mohammed (2001) described the use of pyrimidine azo dyes, structurally related to DMPD, for the simultaneous determination of thorium and rare earth elements without prior separation, highlighting the compound's potential in enhancing analytical specificity and sensitivity in complex sample matrices (Amin & Mohammed, 2001).
Organic Synthesis and Materials Science
- Ring Opening Reactions : The study by Šafár̆ et al. (2000) explores the dichotomy in the ring-opening reaction of a DMPD derivative with cyclic secondary amines, leading to the synthesis of complex molecules with potential applications in materials science and organic synthesis (Šafár̆ et al., 2000).
- Corrosion Inhibition : Chafiq et al. (2020) studied the inhibition performances of spirocyclopropane derivatives, related to the structural framework of DMPD, for the protection of mild steel in corrosive environments. This work underscores the role of DMPD analogs in developing green and sustainable corrosion inhibitors (Chafiq et al., 2020).
Pharmacological Research
- Anti-inflammatory Activities : Research on succinic and maleic derivatives from the fruiting body of Antrodia camphorata, similar in structure to DMPD, showed significant anti-inflammatory effects on macrophage-mediated responses. This suggests the potential of DMPD derivatives in the development of new anti-inflammatory agents (Chien et al., 2008).
Tautomerism and Molecular Interactions
- Intramolecular Interactions : Sigalov et al. (2011) explored the tautomeric structure and strong hydrogen bonding in dimedone and phenalen-1,3-dione adducts of pyridinecarboxaldehyde, compounds structurally related to DMPD. Their findings offer insights into the complex intramolecular interactions and potential reactivity of DMPD derivatives (Sigalov et al., 2011).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5,5-Dimethylpyrrolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and stability. These interactions are crucial for the regulation of metabolic processes and the maintenance of cellular homeostasis .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, impacting the production of proteins essential for various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for understanding the compound’s role in biochemical reactions and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. These temporal effects are important for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the production and utilization of key metabolites, affecting overall metabolic activity. These interactions are essential for maintaining cellular energy balance and supporting physiological functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of the compound is critical for its biological activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound is important for understanding its role in cellular processes and its interactions with other biomolecules .
Propiedades
IUPAC Name |
5,5-dimethylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2)4(8)3-5(9)7-6/h3H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRDHBPVJBGCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90537719 | |
| Record name | 5,5-Dimethylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90537719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89464-41-5 | |
| Record name | 5,5-Dimethylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90537719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethylpyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5,5-Dimethylpyrrolidine-2,4-dione in the synthesis of aza-enones like 5,5-dimethyl-1H-pyrrol-2(5H)-one?
A1: this compound, also known as dimethyltetramic acid, serves as a crucial starting material for synthesizing 5,5-dimethyl-1H-pyrrol-2(5H)-one. [] The reaction proceeds in two steps and achieves a 71% overall yield. This synthetic route highlights the compound's role as a versatile precursor in organic synthesis, particularly for constructing heterocyclic compounds with potential biological activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B1314370.png)
![Bicyclo[3.2.1]octan-3-amine](/img/structure/B1314372.png)
![4-[(3,4-Dichlorophenyl)methoxy]aniline](/img/structure/B1314381.png)










